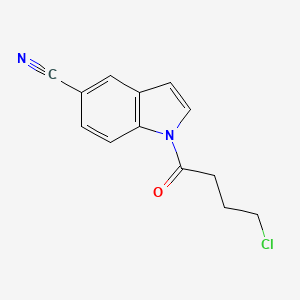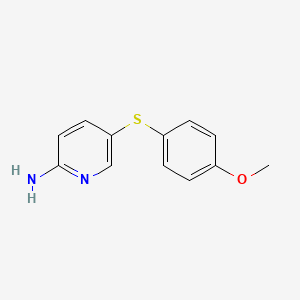![molecular formula C10H10BrN3O B13862268 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-42-1](/img/structure/B13862268.png)
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, imines, and amides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
3-bromoimidazo[1,2-a]pyridines: These compounds share a similar brominated heterocyclic structure and exhibit diverse medicinal properties.
Uniqueness
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an aminoethyl group and a bromine atom on the pyrido[1,2-a]pyrimidine scaffold sets it apart from other similar compounds.
Propiedades
Número CAS |
918422-42-1 |
|---|---|
Fórmula molecular |
C10H10BrN3O |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-3-bromopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10BrN3O/c1-6(12)9-8(11)10(15)14-5-3-2-4-7(14)13-9/h2-6H,12H2,1H3 |
Clave InChI |
JYIXSTQGFUBLNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



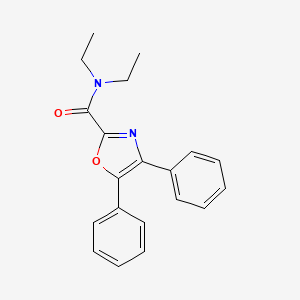
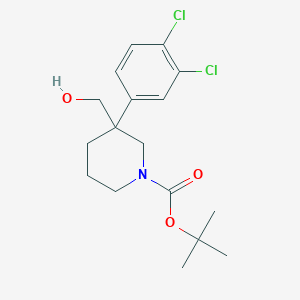
![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
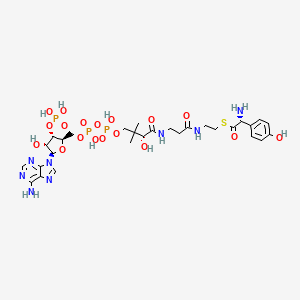
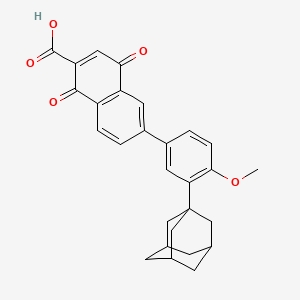
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
